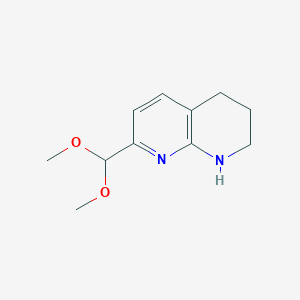

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h5-6,11H,3-4,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTPPUNNCIHOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=C(CCCN2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590322 | |

| Record name | 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204452-91-5 | |

| Record name | 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a specifically published protocol for this molecule, this guide consolidates established synthetic methodologies for analogous 1,8-naphthyridine derivatives to construct a feasible and detailed four-step synthetic route. The proposed synthesis commences with a Friedländer annulation to construct the core naphthyridine scaffold, followed by functional group manipulations at the 7-position, and concludes with a selective hydrogenation of the pyridine ring. This document provides detailed hypothetical experimental protocols, tabulated quantitative data for each reaction step, and visual representations of the synthetic workflow. Additionally, a representative signaling pathway for a related tetrahydro-1,8-naphthyridine derivative is illustrated to provide context for the potential biological applications of this class of compounds.

Introduction

The 1,8-naphthyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine analogues have also garnered significant attention as they can act as bioisosteres for other chemical groups and have shown potential in treating neurological disorders and as HIV-1 integrase inhibitors.[1][4][5] The title compound, this compound, incorporates a protected aldehyde functionality, which can serve as a synthetic handle for further molecular elaboration, making it a valuable intermediate in drug discovery programs.

This guide details a proposed synthesis for this compound, based on analogous reactions reported in the literature for similar 1,8-naphthyridine derivatives.

Proposed Synthetic Pathway

The proposed four-step synthesis for this compound is outlined below. The synthesis begins with the construction of the 7-methyl-1,8-naphthyridine core, followed by oxidation, acetal protection, and finally, selective hydrogenation.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-1,8-naphthyridine

This step involves the Friedländer annulation of 2-aminonicotinaldehyde with acetone to form the 1,8-naphthyridine ring system.

Methodology:

-

To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq) and a catalytic amount of sodium hydroxide.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 7-methyl-1,8-naphthyridine.

| Reagent/Parameter | Value |

| 2-Aminonicotinaldehyde | 1.0 eq |

| Acetone | 1.5 eq |

| Sodium Hydroxide | 0.1 eq |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

Step 2: Synthesis of 7-Formyl-1,8-naphthyridine

The methyl group at the 7-position is oxidized to an aldehyde using selenium dioxide.

Methodology:

-

To a solution of 7-methyl-1,8-naphthyridine (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).

-

Reflux the mixture for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter to remove selenium metal.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 7-formyl-1,8-naphthyridine.

| Reagent/Parameter | Value |

| 7-Methyl-1,8-naphthyridine | 1.0 eq |

| Selenium Dioxide | 1.2 eq |

| Solvent | Dioxane |

| Temperature | Reflux |

| Reaction Time | 12-18 hours |

| Expected Yield | 60-70% |

Step 3: Synthesis of 7-(Dimethoxymethyl)-1,8-naphthyridine

The aldehyde is protected as a dimethoxy acetal.

Methodology:

-

Dissolve 7-formyl-1,8-naphthyridine (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Stir the reaction at room temperature for 8-12 hours.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-(dimethoxymethyl)-1,8-naphthyridine, which may be used in the next step without further purification if sufficiently pure.

| Reagent/Parameter | Value |

| 7-Formyl-1,8-naphthyridine | 1.0 eq |

| Methanol | Solvent |

| Acid Catalyst | Catalytic |

| Temperature | Room Temp. |

| Reaction Time | 8-12 hours |

| Expected Yield | 85-95% |

Step 4: Synthesis of this compound

The final step is the selective catalytic hydrogenation of the pyridine ring of the 1,8-naphthyridine core.

Methodology:

-

Dissolve 7-(dimethoxymethyl)-1,8-naphthyridine (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add palladium on carbon (10% w/w) as the catalyst.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary to yield the final product, this compound.

| Reagent/Parameter | Value |

| 7-(Dimethoxymethyl)-1,8-naphthyridine | 1.0 eq |

| Palladium on Carbon (10%) | 10% w/w |

| Hydrogen Pressure | 50-100 psi |

| Solvent | Ethanol |

| Temperature | Room Temp. |

| Reaction Time | 24-48 hours |

| Expected Yield | 80-90% |

Biological Context: A Representative Signaling Pathway

While the specific biological activity of this compound is not yet reported, related compounds have shown significant activity. For instance, certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[5] These inhibitors bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication. The following diagram illustrates this mechanism of action.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route to this compound. The described methodologies are based on well-established and reliable chemical transformations commonly employed in the synthesis of 1,8-naphthyridine derivatives. The provided protocols and tabulated data offer a solid foundation for researchers to undertake the synthesis of this and related compounds. The inclusion of a representative biological pathway highlights the potential of this molecular scaffold in the development of novel therapeutic agents. Further research is warranted to explore the specific biological activities of the title compound.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: Chemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the chemical properties of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a key intermediate for the synthesis of pharmacologically active compounds. This document provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and expected reactivity. Furthermore, it explores the therapeutic relevance of the broader class of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines, particularly as arginine mimetics and integrin inhibitors. Detailed experimental methodologies for analogous compounds are presented to guide further research and development.

Introduction

The 1,8-naphthyridine nucleus is a core component of numerous biologically active molecules, ranging from antibacterial agents to anticancer therapeutics.[1][2][3] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core has garnered significant interest as a conformationally constrained scaffold.[4] In particular, 7-substituted derivatives are being explored as arginine mimetics, which can interact with biological targets that recognize the guanidinium group of arginine.[5] This mimicry is crucial in the design of inhibitors for enzymes and receptors involved in various disease pathologies. This compound serves as a valuable synthetic intermediate, with the dimethoxymethyl group acting as a protected aldehyde, allowing for further chemical transformations.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known physicochemical properties based on commercially available information.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| CAS Number | 204452-91-5 | |

| Appearance | Solid | |

| Melting Point | 95.2-95.3 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. | |

| InChI Key | KKTPPUNNCIHOFA-UHFFFAOYSA-N |

Synthesis and Reactivity

Representative Synthetic Workflow

The following diagram outlines a potential synthetic pathway to the target molecule, starting from the well-established Friedländer annulation to construct the 1,8-naphthyridine ring system.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols (Analogous Syntheses)

The following protocols are adapted from literature procedures for the synthesis of related 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines and serve as a guide for the synthesis of the title compound.[5][6]

Protocol 1: Synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (Precursor)

-

Friedländer Annulation: 2-Aminonicotinaldehyde is reacted with a suitable ketone (e.g., acetone for a 7-methyl derivative) under acidic or basic conditions to yield the corresponding 1,8-naphthyridine.

-

Catalytic Hydrogenation: The resulting 7-methyl-1,8-naphthyridine is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

Protocol 2: Conversion to the Dimethoxymethyl Derivative (Proposed)

-

Side-Chain Oxidation: The methyl group of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine would be oxidized to an aldehyde. This can be a challenging transformation and may require protection of the secondary amine in the tetrahydro-pyridine ring.

-

Acetal Formation: The resulting 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine is dissolved in methanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is stirred, typically at room temperature, until the formation of the dimethyl acetal is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction is quenched with a mild base, and the solvent is removed. The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the final product is purified by column chromatography.

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the tetrahydro-1,8-naphthyridine core and the dimethoxymethyl group.

-

N-Functionalization: The secondary amine in the tetrahydro-pyridine ring is nucleophilic and can undergo reactions with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to introduce substituents at the N-1 position.

-

Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating nature of the tetrahydro-pyridine portion may influence the regioselectivity.

-

Deprotection of the Aldehyde: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or aldol condensations.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not available, the broader class of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines has shown significant promise in drug discovery.

Arginine Mimetics and Integrin Inhibition

The tetrahydro-1,8-naphthyridine moiety is recognized as a bioisostere of the guanidinium group of arginine.[5] This allows it to mimic the interactions of arginine with its biological targets. One important class of such targets is the integrin family of cell adhesion receptors. Integrins play a crucial role in cell-cell and cell-matrix interactions and are implicated in diseases such as fibrosis and cancer. Many integrins recognize the Arg-Gly-Asp (RGD) tripeptide sequence in extracellular matrix proteins.

The following diagram illustrates the role of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines as RGD mimetics in blocking integrin signaling.

Caption: Mechanism of action of 7-substituted tetrahydro-1,8-naphthyridines as integrin antagonists.

Other Potential Applications

The 1,8-naphthyridine scaffold has been associated with a wide array of other biological activities, suggesting that derivatives of this compound could be explored for:

-

Anticancer Activity: Various 1,8-naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines.[7][8]

-

Antimicrobial Activity: The 1,8-naphthyridine core is found in several antibacterial drugs, such as nalidixic acid.[3][9]

-

Anti-inflammatory Properties: Certain derivatives have shown potential as anti-inflammatory agents.[1]

-

Neurological Disorders: The scaffold has also been investigated for applications in neurological conditions.[1]

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its chemical properties, particularly the protected aldehyde functionality and the bioisosteric nature of the tetrahydro-1,8-naphthyridine core, make it an attractive starting point for the development of integrin inhibitors and other targeted therapies. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on the well-established chemistry and biology of the 1,8-naphthyridine class of compounds, offering a solid foundation for future research and drug discovery efforts.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. The document details proposed synthetic pathways, spectroscopic characterization, and data analysis techniques crucial for confirming the chemical structure of this heterocyclic compound. Due to the limited availability of specific experimental data for the title compound in public literature, this guide utilizes data from closely related analogs and predictive models to illustrate the elucidation process. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a dimethoxymethyl group at the 7-position of the 1,2,3,4-tetrahydro-1,8-naphthyridine core presents an interesting synthetic target for the development of novel therapeutic agents. Accurate structure elucidation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of the synthesized compound. This guide outlines the analytical workflow for the structural confirmation of this compound.

Chemical Structure:

Compound Identification:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 204452-91-5 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| SMILES | COC(OC)c1ccc2CCCNc2n1 |

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted 1,8-naphthyridines. A common approach involves the Friedländer annulation, followed by reduction of the pyridine ring.

Spectroscopic Data for C11H16N2O2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the molecular formula C11H16N2O2, focusing on two prominent isomers: the local anesthetic Lidocaine and the muscarinic receptor agonist Pilocarpine . This document is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visualizations of relevant biological pathways.

Introduction

The molecular formula C11H16N2O2 represents multiple chemical entities with distinct pharmacological properties. Understanding the spectroscopic characteristics of these isomers is fundamental for their identification, characterization, and quality control in pharmaceutical formulations. This guide presents a detailed analysis of Lidocaine and Pilocarpine using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Presentation

The following sections summarize the key quantitative spectroscopic data for Lidocaine and Pilocarpine in structured tables for ease of comparison and reference.

Lidocaine

Chemical Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

Structure:

Table 1: ¹H NMR Spectroscopic Data for Lidocaine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.92 | s | 1H | -NH- |

| 7.09 | m | 3H | Aromatic CH |

| 3.22 | s | 2H | -C(=O)CH₂- |

| 2.68 | q | 4H | -N(CH₂CH₃)₂ |

| 2.23 | s | 6H | Ar-CH₃ |

| 1.13 | t | 6H | -N(CH₂CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Lidocaine

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O |

| 135.4 | Aromatic C (quaternary) |

| 134.8 | Aromatic C (quaternary) |

| 128.3 | Aromatic CH |

| 127.1 | Aromatic CH |

| 57.5 | -C(=O)CH₂- |

| 50.2 | -N(CH₂CH₃)₂ |

| 18.7 | Ar-CH₃ |

| 12.7 | -N(CH₂CH₃)₂ |

Solvent: CDCl₃, Frequency: 100 MHz[2]

Table 3: IR Spectroscopic Data for Lidocaine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3385, 3451 | N-H stretching |

| 3030 | Aromatic C-H stretching |

| 2970 | Aliphatic C-H stretching |

| 1655 | C=O stretching (Amide I) |

| 1540 | N-H bending (Amide II) |

| 1470 | C=C stretching (aromatic) |

Sample Preparation: KBr pellet[3][4]

Table 4: Mass Spectrometry Data for Lidocaine

| m/z | Interpretation |

| 235 | [M+H]⁺ (Monoprotonated molecule) |

| 86 | Base peak, [CH₂N(CH₂CH₃)₂]⁺ fragment |

Ionization Method: Electrospray Ionization (ESI)[5]

Table 5: UV-Vis Spectroscopic Data for Lidocaine

| Wavelength (λmax) | Solvent |

| 263 nm | Acidic pH |

Pilocarpine

Chemical Name: (3S,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

Structure:

Table 6: ¹H NMR Spectroscopic Data for Pilocarpine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | s | 1H | Imidazole CH |

| 6.85 | s | 1H | Imidazole CH |

| 4.20 | t | 1H | -OCH- |

| 3.65 | s | 3H | N-CH₃ |

| 2.85 | m | 2H | -CH₂- (imidazole side chain) |

| 2.40 | m | 1H | -CH- (lactone ring) |

| 2.20 | m | 1H | -CH- (lactone ring) |

| 1.85 | m | 2H | -CH₂- (ethyl group) |

| 1.00 | t | 3H | -CH₃ (ethyl group) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 7: ¹³C NMR Spectroscopic Data for Pilocarpine Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| 178.0 | C=O (lactone) |

| 136.0 | Imidazole C |

| 129.0 | Imidazole C |

| 118.0 | Imidazole C |

| 72.0 | -OCH- |

| 44.0 | -CH- (lactone ring) |

| 35.0 | N-CH₃ |

| 34.0 | -CH₂- (imidazole side chain) |

| 25.0 | -CH- (lactone ring) |

| 21.0 | -CH₂- (ethyl group) |

| 12.0 | -CH₃ (ethyl group) |

Solvent: D₂O[8]

Table 8: IR Spectroscopic Data for Pilocarpine Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3217 | N-H stretching |

| 2800-3150 | C-H stretching |

| 1765 | C=O stretching (lactone) |

| 1612 | C=N stretching (imidazole) |

| 1553 | N-H bending |

Sample Preparation: KBr pellet[9][10]

Table 9: Mass Spectrometry Data for Pilocarpine

| m/z | Interpretation |

| 209 | [M+H]⁺ |

| 95 | Imidazole fragment |

Ionization Method: ESI

Table 10: UV-Vis Spectroscopic Data for Pilocarpine

| Wavelength (λmax) | Solvent |

| 215 nm | Phosphate Buffer (pH 7.4) |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

For ¹³C NMR, a higher concentration is often required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[13]

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[14]

-

-

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

-

Number of Scans: 1024 or more, depending on concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the spectrum using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

-

Place the mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[16]

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Place the sample pellet in the sample holder and acquire the sample spectrum.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically ~10 µg/mL) in a suitable solvent, often a mixture of acetonitrile and water or methanol and water, sometimes with a small amount of formic acid or ammonium acetate to promote ionization.[17]

-

The solution is infused directly into the ion source or introduced via a liquid chromatography (LC) system.

-

-

Instrument Parameters (Typical for ESI-MS):

-

Ionization Mode: Positive or negative ion mode, depending on the analyte. For Lidocaine and Pilocarpine, positive ion mode is typically used.

-

Capillary Voltage: 3-5 kV

-

Drying Gas (N₂) Flow Rate: 5-12 L/min

-

Drying Gas Temperature: 200-350 °C

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

-

-

Data Acquisition and Analysis:

-

Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the fragmentation pattern to identify characteristic structural motifs.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To quantify the concentration of a substance in solution by measuring its absorbance of UV or visible light.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, water, or buffer) of known concentration. The solvent should be transparent in the wavelength range of interest.[7]

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Prepare the sample solution at a concentration expected to fall within the range of the standard solutions.

-

-

Instrument Parameters:

-

Wavelength Range: Typically 200-400 nm for UV analysis.

-

Scan Speed: Medium.

-

Slit Width: 1-2 nm.

-

-

Data Acquisition and Analysis:

-

Record a baseline spectrum using a cuvette filled with the solvent (blank).

-

Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the analyte in the sample solution by interpolating its absorbance on the calibration curve.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Lidocaine and Pilocarpine.

Lidocaine Signaling Pathway

Caption: Mechanism of action of Lidocaine as a sodium channel blocker.

Pilocarpine Signaling Pathway

Caption: Pilocarpine's mechanism via the M3 muscarinic receptor.

Conclusion

This technical guide has provided a detailed compilation of spectroscopic data for Lidocaine and Pilocarpine, two important isomers with the molecular formula C11H16N2O2. The tabulated data, along with the standardized experimental protocols, offer a valuable resource for the identification, characterization, and quantitative analysis of these compounds. The visualized signaling pathways further elucidate their pharmacological mechanisms of action, providing a comprehensive reference for professionals in the fields of pharmaceutical science and drug development.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rsc.org [rsc.org]

- 5. pharmaguddu.com [pharmaguddu.com]

- 6. azom.com [azom.com]

- 7. seer.ufrgs.br [seer.ufrgs.br]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. iajps.com [iajps.com]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. youtube.com [youtube.com]

- 12. ijpra.com [ijpra.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. uib.no [uib.no]

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: An In-depth Technical Guide

The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental protocols, and visualizes critical molecular pathways to facilitate further exploration and application of this versatile chemical entity.

Anticancer Activity

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, primarily targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as topoisomerase II and epidermal growth factor receptor (EGFR).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 1,8-naphthyridine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [1] |

| Compound 17 | KB (Oral) | 3.7 | [1] |

| Compound 22 | SW-620 (Colon) | 3.0 | [1] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | |

| Compound 47 | K-562 (Leukemia) | 0.77 | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | |

| Compound 29 | PA-1 (Ovarian) | 0.41 | |

| Compound 29 | SW620 (Colon) | 1.4 | |

| Compound 16 | HeLa (Cervical) | 0.7 | [2][3] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [2][3] |

| Compound 16 | PC-3 (Prostate) | 5.1 | [2][3] |

| Compound 14 | HeLa (Cervical) | 2.6 | [2] |

| Compound 15 | HeLa (Cervical) | 2.3 | [2] |

| Compound 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [4] |

| Compound 5b | A549 (Lung) | 23.19 ± 0.45 | [4] |

| Compound 5b | SiHa (Cervical) | 29.22 ± 0.35 | [4] |

| Compound 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [4] |

| Compound 5e | A549 (Lung) | 26.24 ± 0.41 | [4] |

| Compound 5e | SiHa (Cervical) | 30.18 ± 0.39 | [4] |

Mechanism of Action: Topoisomerase II Inhibition

Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these derivatives lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Caption: Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

Mechanism of Action: EGFR Kinase Inhibition

Many 1,8-naphthyridine derivatives act as inhibitors of protein kinases, which are pivotal in signaling pathways that control cell growth and survival. A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. By blocking the ATP-binding site of EGFR, these compounds inhibit its autophosphorylation and downstream signaling, thereby arresting cancer cell proliferation.

Caption: EGFR kinase inhibition by 1,8-naphthyridine derivatives.

Antimicrobial Activity

The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics, with nalidixic acid being the first synthetic antimicrobial agent of this family. These compounds are particularly effective against Gram-negative bacteria and exert their action by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nalidixic Acid Derivative 18 | E. coli (multidrug-resistant) | 0.25 | [5] |

| Glycosylated Derivative 16b | P. aeruginosa | 7828 | [5] |

| Complex 92c | Candida spp. | 0.78–6.25 | [6] |

| Thiazole Derivative 63b/63d | S. aureus, E. coli, A. niger, C. albicans | 35.5–75.5 | [6] |

| ANA-12 | M. tuberculosis H37Rv | 6.25 | [7] |

| Compound 14 | S. aureus ATCC 25923 | 1.95 | [8] |

| Compound 14 | E. coli ATCC 35218 | 1.95 | [8] |

| Compound 14 | E. coli ATCC 25922 | 1.95 | [8] |

Mechanism of Action: DNA Gyrase Inhibition

In bacteria, DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for DNA replication. 1,8-naphthyridine derivatives bind to the DNA-gyrase complex, trapping the enzyme in its cleavage-competent state and leading to lethal double-strand breaks in the bacterial chromosome.

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Antiviral Activity

Derivatives of the naphthyridine scaffold have also been reported to possess activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[9] While the mechanisms are still under investigation for many derivatives, they represent a promising avenue for the development of novel antiviral therapeutics.

Quantitative Antiviral Data

The antiviral activity is often expressed as the IC50 value, the concentration of the compound that inhibits viral replication by 50%.

| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |

| A1 (1,6-Naphthyridine) | HCMV (AD 169) | Hs68 | 0.04 | [10] |

| A1 (1,6-Naphthyridine) | HCMV (Towne) | MRC-5 | 0.04 | [10] |

| A1 (1,6-Naphthyridine) | HSV-1 (KOS) | HFF | 2.1 | [10] |

| A1 (1,6-Naphthyridine) | HSV-2 (G) | HFF | 0.2 | [10] |

| B2 (Dihydroisoquinoline) | HCMV (AD 169) | Hs68 | 0.3 | [10] |

| B2 (Dihydroisoquinoline) | HCMV (Towne) | MRC-5 | 0.3 | [10] |

| 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives | HCMV | - | single-digit µM range | [11][12] |

| Aaptamine (1,6-Naphthyridine) | HIV-1 | - | - | [13] |

Anti-inflammatory Activity

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated immune cells.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is assessed by the IC50 values for the inhibition of pro-inflammatory marker production.

| Compound ID | Cell Line | Inhibited Mediator | IC50 (µM) | Reference |

| HSR2104 | BV2 microglia | NO | - | [7] |

| HSR2104 | BV2 microglia | TNF-α | - | [7] |

| HSR2104 | BV2 microglia | IL-6 | - | [7] |

| HSR2101 | BV2 microglia | TNF-α | - | [7] |

| HSR2107 | BV2 microglia | TNF-α | - | [7] |

Note: Specific IC50 values for HSR compounds were presented in a graphical format in the source and are noted here as demonstrating potent inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 1,8-naphthyridine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Method

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the 1,8-naphthyridine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final inoculum density.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of host cells.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the 1,8-naphthyridine derivative. Prepare a virus stock at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Infection: Pre-treat the cell monolayers with the different concentrations of the compound for 1 hour. Then, infect the cells with the virus in the presence of the compound.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) with the corresponding compound concentration.

-

Incubation: Incubate the plates for 2-3 days, or until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide and Cytokine Production Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure the absorbance at 540 nm to quantify the nitrite concentration, a stable product of NO.

-

Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated control and determine the IC50 values.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 3. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigating N-arylpyrimidinamine (NAPA) compounds as early-stage inhibitors against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 10. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]

- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of Tetrahydro-1,8-naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1,8-naphthyridine core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the mechanisms of action of tetrahydro-1,8-naphthyridine derivatives, offering insights into their molecular targets and the signaling pathways they modulate. The information presented herein is intended to support researchers and drug development professionals in the design and advancement of novel therapeutics based on this privileged chemical structure.

Core Mechanisms of Action

Tetrahydro-1,8-naphthyridine derivatives exert their biological effects through interactions with a diverse range of molecular targets, leading to the modulation of critical cellular processes. Their mechanisms of action can be broadly categorized as follows:

-

Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes implicated in disease pathogenesis. This includes, but is not limited to, protein kinases, topoisomerases, and viral enzymes.

-

Receptor Modulation: Certain derivatives act as agonists or antagonists of specific receptors, thereby influencing downstream signaling cascades.

-

Disruption of Protein-Protein Interactions: Some compounds interfere with the formation of essential protein complexes, disrupting cellular functions.

The following sections delve into specific examples of these mechanisms, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Numerous tetrahydro-1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms.

Aurora Kinase Inhibition

Several 5H-benzo[c][1][2]naphthyridin-6-one derivatives, a class of compounds containing the tetrahydro-1,8-naphthyridine core, have been identified as potent inhibitors of Aurora kinases.[3] These kinases play a crucial role in mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis. The binding of these inhibitors to the ATP-binding site of Aurora kinases has been confirmed through X-ray crystallography.[3] Inhibition of Aurora B kinase activity is often monitored by assessing the phosphorylation of its substrate, histone H3.[3]

SOS1 Inhibition

Derivatives of 1,7-naphthyridine, a related scaffold, have been developed as potent inhibitors of Son of Sevenless 1 (SOS1).[4][5][6] SOS1 is a guanine nucleotide exchange factor that activates KRAS, a key proto-oncogene. By inhibiting the interaction between SOS1 and KRAS, these compounds block the RAS/MAPK signaling pathway, leading to reduced cell proliferation.[4][6]

Topoisomerase II Inhibition

Some naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[7] This enzyme is essential for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.[7]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Assay | Cell Line | IC50 (µM) | Reference |

| 5H-benzo[c][1][2]naphthyridin-6-ones | Aurora Kinases | Proliferation | MIAPaCa-2 | Potent antiproliferative effects | [3] |

| 1,7-Naphthyridine derivatives | SOS1 | p-ERK inhibition | PC-9 | 0.212 - 0.497 | [4] |

| 1,8-Naphthyridine-3-carboxamides | Cytotoxicity | MTT | HBL-100 (breast) | 1.37 | [8][9] |

| 1,8-Naphthyridine-3-carboxamides | Cytotoxicity | MTT | KB (oral) | 3.7 | [8] |

| 1,8-Naphthyridine-3-carboxamides | Cytotoxicity | MTT | SW-620 (colon) | 3.0 | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydro-1,8-naphthyridine derivatives are primarily attributed to their ability to modulate the production of inflammatory mediators.

Modulation of Cytokine Secretion

Certain 1,8-naphthyridine-3-carboxamides have been shown to modulate the secretion of cytokines and chemokines from dendritic cells, indicating their potential for myeloprotective and anti-inflammatory activities.[8][9] This modulation can help to dampen an overactive immune response.

Cannabinoid Receptor Modulation

A significant area of research has focused on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as ligands for cannabinoid receptors (CB1 and CB2).

CB2 Receptor Agonism

Many derivatives have been identified as potent and selective agonists for the CB2 receptor.[10][11] The CB2 receptor is primarily expressed on immune cells and is a promising target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The agonist activity of these compounds has been confirmed using [35S]GTPγS binding assays.[10][11]

Quantitative Data: Cannabinoid Receptor Binding

| Compound Class | Target | Assay | Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | CB2 | Radioligand Binding | 1.0 | >303 | [10][11] |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | CB2 | Radioligand Binding | 5.5 | >20 | [12] |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | CB2 | Radioligand Binding | 8.0 | >20 | [12] |

Antiviral and Antiparasitic Activity

The therapeutic potential of tetrahydro-1,8-naphthyridines extends to infectious diseases.

HIV-1 Integrase Allosteric Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on the integrase enzyme, promoting its aberrant multimerization and inhibiting viral replication.

Malarial Protein Farnesyltransferase Inhibition

2-Oxo-tetrahydro-1,8-naphthyridines have been identified as selective inhibitors of protein farnesyltransferase from the malaria parasite, Plasmodium falciparum.[13] This enzyme is crucial for the post-translational modification of proteins essential for parasite survival. These compounds exhibit potent antimalarial activity in culture with sub-micromolar potencies.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of tetrahydro-1,8-naphthyridine derivatives on cancer cell lines.

Materials:

-

Tetrahydro-1,8-naphthyridine derivative stock solution (in DMSO)

-

Cancer cell line (e.g., HeLa, HL-60, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydro-1,8-naphthyridine derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of tetrahydro-1,8-naphthyridine derivatives to CB1 and CB2 receptors.

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors

-

[³H]CP-55,940 (radioligand)

-

Tetrahydro-1,8-naphthyridine derivative

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, [³H]CP-55,940 (at a concentration near its Kₔ), and varying concentrations of the tetrahydro-1,8-naphthyridine derivative in incubation buffer.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist or antagonist) of tetrahydro-1,8-naphthyridine derivatives at G-protein coupled receptors like the CB2 receptor.

Materials:

-

Membranes from cells expressing the receptor of interest (e.g., CB2)

-

[³⁵S]GTPγS (radioligand)

-

Tetrahydro-1,8-naphthyridine derivative

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP for 15-30 minutes on ice.

-

Assay Setup: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of the tetrahydro-1,8-naphthyridine derivative, and assay buffer.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine its effect on G-protein activation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of tetrahydro-1,8-naphthyridines is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Inhibition of Aurora Kinases A and B by Tetrahydro-1,8-naphthyridine Derivatives.

Caption: SOS1 Inhibition by Tetrahydro-1,8-naphthyridine Derivatives.

Caption: Experimental Workflow for Determining Cytotoxicity using the MTT Assay.

Conclusion

Tetrahydro-1,8-naphthyridines represent a rich scaffold for the development of novel therapeutic agents with diverse mechanisms of action. Their ability to potently and selectively interact with a range of biological targets underscores their potential in oncology, immunology, and infectious diseases. This technical guide provides a foundational understanding of their mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this promising class of compounds. Further investigation into their structure-activity relationships and in vivo efficacy will be crucial for translating the therapeutic potential of tetrahydro-1,8-naphthyridines into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The [35S]GTPγS binding assay: approaches and applications in pharmacology [ouci.dntb.gov.ua]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Frontiers | A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay [frontiersin.org]

- 10. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. atcc.org [atcc.org]

The Discovery and Synthesis of Novel Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

Introduction

Naphthyridines are a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The rigid naphthyridine scaffold serves as a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel naphthyridine compounds, with a focus on their potential as kinase and signaling pathway inhibitors. We will delve into detailed synthetic methodologies, present quantitative biological data, and visualize the intricate signaling pathways these compounds modulate.

I. Synthesis of Novel Naphthyridine Scaffolds

The synthesis of substituted naphthyridines often involves the construction of the bicyclic ring system through cyclization reactions. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the one-pot synthesis of complex naphthyridine derivatives from simple starting materials. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds for biological screening.

A. General Experimental Protocol for Multicomponent Synthesis of Naphthyridine Derivatives

This protocol provides a generalized procedure for the synthesis of a substituted naphthyridine scaffold via a one-pot multicomponent reaction. The specific reactants and conditions can be varied to achieve a wide range of derivatives.

Reaction Scheme:

Figure 1: General workflow for the multicomponent synthesis of naphthyridines.

Materials:

-

2-Aminopyridine derivative (1.0 eq)

-

Aldehyde or ketone (1.0 - 1.2 eq)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

-

Catalyst (e.g., L-proline, piperidine) (0.1 - 0.2 eq)

-

Solvent (e.g., ethanol, N,N-dimethylformamide)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminopyridine derivative, aldehyde or ketone, and active methylene compound in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.

-

The solid product, if formed, is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under a vacuum.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).

-

The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Novel Naphthyridine Derivatives as Kinase Inhibitors

Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. Several novel naphthyridine derivatives have shown potent and selective inhibitory activity against various kinases.

A. 2,7-Naphthyridinone Derivatives as c-Kit and VEGFR-2 Inhibitors

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of the receptor tyrosine kinases c-Kit and VEGFR-2, which are key drivers of oncogenesis and angiogenesis.

Table 1: In Vitro Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives

| Compound | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) |

| 9k | 8.5 | - |

| 10l | - | 56.5 |

| 10r | - | 31.7 |

| 3 (Reference) | 329.6 | 279.9 |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower value indicates higher potency.

The c-Kit and VEGFR-2 signaling pathways are initiated by ligand binding to the extracellular domain of the receptor, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The 2,7-naphthyridinone derivatives likely exert their inhibitory effect by competing with ATP for binding to the kinase domain of these receptors, thereby blocking the downstream signaling events.

Figure 2: Simplified c-Kit/VEGFR-2 signaling pathway and the point of inhibition by 2,7-naphthyridinone derivatives.

B. 1,6-Naphthyridin-2(1H)-one Derivatives as FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) is another receptor tyrosine kinase that has been implicated in the development and progression of several cancers, including hepatocellular carcinoma. Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of FGFR4.

Table 2: In Vitro Activity of 1,6-Naphthyridin-2(1H)-one Derivatives against FGFR4

| Compound | FGFR4 IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |

| 19g | <10 | 15.6 |

HCT116 is a human colorectal cancer cell line.

The FGFR4 signaling pathway is activated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The 1,6-naphthyridin-2(1H)-one derivatives inhibit FGFR4 kinase activity, thereby blocking these downstream signaling events and inhibiting cancer cell proliferation.

Figure 3: The FGFR4 signaling pathway and its inhibition by 1,6-naphthyridin-2(1H)-one derivatives.

III. Novel 1,7-Naphthyridine Derivatives as SOS1 Inhibitors

The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a key signaling protein that is frequently mutated in cancer. Inhibiting the interaction between SOS1 and KRAS is a promising therapeutic strategy for treating KRAS-driven cancers. A novel 1,7-naphthyridine derivative, HH0043, has been identified as a potent SOS1 inhibitor.

Table 3: In Vitro and In Vivo Activity of the SOS1 Inhibitor HH0043

| Assay | Metric | Value |

| Biochemical Assay | SOS1-KRAS Inhibition IC50 | Not explicitly stated, but potent |

| Cellular Assay (NCI-H358 3D) | Proliferation IC50 | 90 nM |

| In Vivo Xenograft (NCI-H358) | Tumor Growth Inhibition (50 mg/kg, bid) | 76% |

NCI-H358 is a human lung cancer cell line with a KRAS G12C mutation.

SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to the activation of KRAS and downstream signaling through the MAPK pathway. HH0043 binds to SOS1 and disrupts its interaction with KRAS, thereby preventing KRAS activation and inhibiting the growth of KRAS-mutant cancer cells.

Figure 4: The KRAS activation cycle and the inhibitory action of the 1,7-naphthyridine derivative HH0043 on SOS1.

Conclusion

The naphthyridine scaffold continues to be a privileged structure in drug discovery, with novel derivatives demonstrating potent and selective activities against a range of important therapeutic targets. The development of efficient synthetic methodologies, such as multicomponent reactions, has enabled the rapid generation of diverse chemical libraries for biological evaluation. The promising preclinical data for novel naphthyridine-based inhibitors of c-Kit, VEGFR-2, FGFR4, and SOS1 highlight the potential of this compound class to yield new and effective therapies for the treatment of cancer and other diseases. Further optimization of these lead compounds may lead to the development of clinical candidates with improved efficacy and safety profiles.

In-Depth Technical Guide: Physicochemical Characteristics of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the heterocyclic compound 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. Due to a scarcity of publicly available experimental data for this specific molecule, this guide combines foundational information from chemical suppliers with computationally predicted values for key physicochemical parameters. Furthermore, it outlines relevant experimental protocols for synthesis and characterization based on established methods for analogous structures. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this compound and its derivatives.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data points are sourced from chemical suppliers, many are predicted values generated through computational models. These predictions are intended to provide useful estimates in the absence of experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 208.26 g/mol | Sigma-Aldrich[1] |

| CAS Number | 204452-91-5 | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Predicted Melting Point | 85.3 °C | Online Prediction Tool |

| Predicted Boiling Point | 334.7 °C | Online Prediction Tool |

| Predicted Water Solubility (logS) | -2.5 | Online Prediction Tool |

| Predicted pKa (most basic) | 6.8 | Online Prediction Tool |

| Predicted logP | 1.2 | Online Prediction Tool |

Experimental Protocols

1. Synthesis:

The synthesis of the title compound would likely proceed via a multi-step sequence starting from a suitable 1,8-naphthyridine precursor. A plausible approach involves the introduction of the dimethoxymethyl group at the 7-position, followed by the reduction of the aromatic ring system.

-

Step 1: Functionalization of the 7-position. A common strategy for the functionalization of similar heterocyclic systems involves a Friedländer annulation or a related condensation reaction to construct the naphthyridine core, followed by modifications at the 7-position. Alternatively, a pre-functionalized starting material could be employed.

-

Step 2: Reduction of the Naphthyridine Ring. The reduction of the 1,8-naphthyridine ring to its tetrahydro derivative can be achieved through catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

2. Purification:

Following the synthesis, the crude product would require purification to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques for this type of compound include:

-

Column Chromatography: Using silica gel as the stationary phase and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

-

Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.

3. Characterization:

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point Analysis: The melting point of the purified solid would be determined using a standard melting point apparatus to assess its purity.

Visualizations

To further aid in the understanding of the experimental and potential biological context of this compound, the following diagrams have been generated.

Caption: A plausible experimental workflow for the synthesis and characterization of the target compound.

Caption: A hypothetical signaling pathway potentially modulated by a 1,8-naphthyridine derivative.

References

Methodological & Application

Application Notes and Protocols for 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This document provides detailed application notes and experimental protocols for the use of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a versatile building block for the synthesis of compound libraries aimed at discovering novel therapeutics. The dimethoxymethyl group serves as a stable precursor to the formyl (aldehyde) functionality, which can be readily transformed into a diverse array of chemical moieties, enabling extensive structure-activity relationship (SAR) studies.

Introduction to the 1,2,3,4-Tetrahydro-1,8-naphthyridine Scaffold

The 1,8-naphthyridine nucleus and its saturated derivatives have garnered significant interest from researchers due to their wide range of biological activities.[1][2] These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, antiviral, and neurological activities, among others.[1][3] The tetrahydro-1,8-naphthyridine core acts as a rigid scaffold that can project substituents into specific vectors, making it an ideal platform for designing targeted therapies. Specifically, derivatives of this scaffold have been investigated as integrin inhibitors, highlighting their potential as arginine mimetics.[4]

The this compound building block offers a strategic advantage in drug design. The dimethoxymethyl group is a protected aldehyde, which is stable to many reaction conditions, allowing for modifications at other positions of the scaffold if necessary. The aldehyde can be easily deprotected under acidic conditions to provide the key intermediate, 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a versatile precursor for a multitude of chemical transformations.

Key Synthetic Transformations and Applications

The strategic utility of this compound lies in the diverse chemical space that can be accessed from its deprotected aldehyde form. This section outlines key synthetic pathways and their applications in generating novel molecular entities for drug discovery.

Generation of the Key Aldehyde Intermediate

The cornerstone of utilizing this compound is the efficient and clean conversion to the corresponding aldehyde. This is typically achieved through acid-catalyzed hydrolysis.

Reductive Amination for Amine Library Synthesis

Reductive amination is a powerful method for introducing a wide variety of amine-containing side chains.[5][6] This reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly amenable to parallel synthesis for the rapid generation of a library of analogs.

Olefination Reactions for Carbon-Carbon Bond Formation